Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

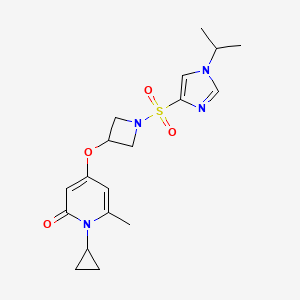

The compound “Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate” is a complex organic molecule. It contains an ethyl ester group, an acetoxy group, a phenyl group, and a benzofuran moiety .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving acetylation, esterification, and coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The acetoxy group would introduce polarity, the phenyl and benzofuran moieties would contribute to aromaticity, and the ethyl ester group would add to the complexity of the molecule .Chemical Reactions Analysis

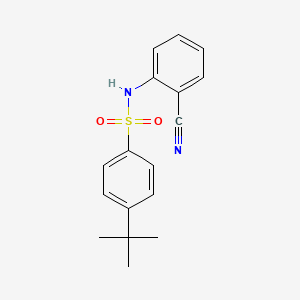

The compound could potentially undergo a variety of chemical reactions. The acetoxy group could undergo nucleophilic substitution or elimination reactions . The ester group could undergo hydrolysis, reduction, or transesterification reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester and acetoxy group could make the compound polar and potentially increase its boiling point .Scientific Research Applications

Synthesis and Characterization

Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate is utilized in the synthesis of various chemical compounds with potential biological activities. For instance, it has been involved in the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, which were obtained through a one-pot reaction and exhibited good yields. These compounds were characterized based on spectral data and elemental analyses, indicating their potential for further biological applications (Gao, Liu, Jiang, & Li, 2011). Additionally, it's involved in the synthesis of benzofuran derivatives, showcasing its versatility in organic synthesis and the potential for creating compounds with varied biological activities (Pergomet, Larghi, Kaufman, & Bracca, 2017).

Photocatalytic and Reductive Applications

This compound has been utilized in photocatalytic and reductive processes, demonstrating its potential in synthetic chemistry. For example, it has been used in fast tin-free hydrodehalogenation and reductive radical cyclization reactions, resulting in high yields of reduced products or cyclized reduced products depending on the aryl moieties present. This showcases its potential in facilitating various chemical transformations under photostimulated conditions (Vaillard, Postigo, & Rossi, 2004).

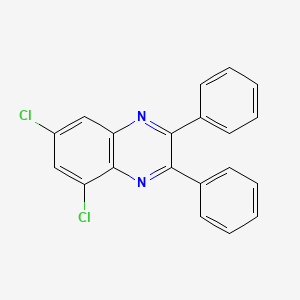

Antimicrobial Applications

Compounds synthesized using this compound have been evaluated for antimicrobial activities. A series of benzofuran-2-yl-N′-(2-(p-tolyloxy) substituted quinolin-3-yl)methylene)-1-phenyl-1H-pyrazole-3-carbohydrazide derivatives exhibited excellent yields and showed promising in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. This indicates the potential of this compound-derived compounds in developing new antimicrobial agents (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Applications in Isomerization Studies

This compound has also been explored in studies focusing on the isomerization processes. Research on ethyl 5-phenylazo-benzofuran-2-carboxylate highlighted the occurrence of cis/trans isomerization under light irradiation, contributing to the understanding of photochemical reactions and the stability of azo compounds in solutions. This work provides insights into the dynamic behavior of benzofuran derivatives under specific conditions, which can be useful in designing photoresponsive materials (Shen Yong-jia, 2010).

Mechanism of Action

properties

IUPAC Name |

ethyl 5-acetyloxy-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-22-19(21)17-15-11-14(23-12(2)20)9-10-16(15)24-18(17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTDUPZYZQRUTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine](/img/structure/B2731980.png)

![Rac-[(2r,4s)-2-methyloxan-4-yl]hydrazine hydrochloride](/img/structure/B2731984.png)

![[(1S)-1-(2-Methylphenyl)ethyl]methylamine](/img/structure/B2731992.png)